N,N'-((1S,2S)-シクロヘキサン-1,2-ジイル)ビス(2-(ジフェニルホスフィノ)-1-ナフトアミド)

説明

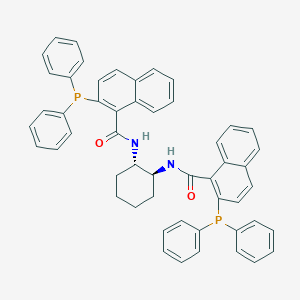

N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide): is a complex organic compound known for its unique structure and versatile applications in various fields of scientific research. This compound features a cyclohexane backbone with two naphthamide groups, each substituted with diphenylphosphino groups. Its intricate structure allows it to participate in a variety of chemical reactions, making it valuable in synthetic chemistry and industrial applications.

科学的研究の応用

Chemistry

In chemistry, N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis, particularly in asymmetric synthesis.

Biology

While its direct applications in biology are limited, the compound’s derivatives can be used in the development of biologically active molecules. Its structural features allow for modifications that can lead to new drugs or biochemical tools.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The phosphine groups can be modified to enhance biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and catalysts. Its ability to form stable complexes with metals is exploited in various catalytic processes, including polymerization and hydrogenation reactions.

作用機序

Target of Action

The primary target of the (S,S)-DACH-naphthyl Trost Ligand is the palladium-catalyzed asymmetric allylic alkylation (AAA) . This ligand has been identified as an exceptionally powerful tool for this reaction, allowing for the rapid synthesis of a diverse range of chiral products .

Mode of Action

The (S,S)-DACH-naphthyl Trost Ligand interacts with its target through a process known as the Tsuji–Trost reaction . This reaction involves a palladium-catalyzed substitution reaction involving a substrate that contains a leaving group in an allylic position . The palladium catalyst first coordinates with the allyl group and then undergoes oxidative addition, forming the π-allyl complex . This allyl complex can then be attacked by a nucleophile, resulting in the substituted product .

Biochemical Pathways

The (S,S)-DACH-naphthyl Trost Ligand affects the AAA pathway . This pathway allows for the formation of multiple types of bonds (C–C, C–O, C–S, C–N) with a single catalyst system . The ligand’s action on this pathway enables the rapid synthesis of a diverse range of chiral products with high yields and excellent levels of enantioselectivity .

Pharmacokinetics

The ligand is typically prepared through an amide coupling reaction and isolated as a white solid . The ligand is obtained in high yield and with high enantiomeric excess, indicating good bioavailability .

Result of Action

The action of the (S,S)-DACH-naphthyl Trost Ligand results in the formation of chiral products . These products are formed with high yields and excellent levels of enantioselectivity . This makes the ligand very useful in synthetic chemistry, particularly in the synthesis of complex molecules .

Action Environment

The action of the (S,S)-DACH-naphthyl Trost Ligand can be influenced by various environmental factors. For example, the ligand’s action is promoted by stoichiometric CDI and catalytic imidazole hydrochloride . Additionally, the reaction is typically carried out in acetonitrile

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) typically involves the following steps:

Starting Materials: The synthesis begins with (1S,2S)-cyclohexane-1,2-diamine and 2-(diphenylphosphino)-1-naphthoyl chloride.

Reaction Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. Solvents such as dichloromethane or tetrahydrofuran are commonly used.

Procedure: The (1S,2S)-cyclohexane-1,2-diamine is reacted with 2-(diphenylphosphino)-1-naphthoyl chloride in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the complexity and cost of the starting materials and reagents. scaling up the synthesis would involve optimizing reaction conditions to maximize yield and minimize by-products, as well as developing efficient purification techniques.

化学反応の分析

Types of Reactions

N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) can undergo various types of chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The naphthamide groups can be reduced to the corresponding amines using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halides or nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Corresponding amines.

Substitution: Compounds with new functional groups replacing the phosphine groups.

類似化合物との比較

Similar Compounds

- N,N’-Bis(2-(diphenylphosphino)benzylidene)cyclohexane-1,2-diamine

- N,N’-Bis(2-(diphenylphosphino)phenyl)methylene-1,2-cyclohexanediamine

Uniqueness

Compared to similar compounds, N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) stands out due to its naphthamide groups, which provide additional aromaticity and potential for π-π interactions. This enhances its ability to stabilize metal complexes and participate in a broader range of chemical reactions.

Conclusion

N,N’-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

生物活性

N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) is a phosphine-based ligand with significant potential in various biological applications. This compound, characterized by its unique molecular structure and properties, has been studied for its biological activity, particularly in the context of antibacterial and anticancer effects.

Chemical Structure and Properties

- Molecular Formula : CHNOP

- Molecular Weight : 790.88 g/mol

- CAS Number : 205495-66-5

- Purity : 98%

The structure features two diphenylphosphino groups attached to a cyclohexane backbone, which enhances its stability and reactivity in biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide). For instance, derivatives of cyclohexane-based phosphines have shown promising results against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

| Bacterial Strain | Inhibition Rate |

|---|---|

| Staphylococcus aureus | >99.9% |

| Pseudomonas aeruginosa | >99.9% |

These findings suggest that the compound could be effective in treating infections where rapid antibacterial action is required, particularly in wound healing applications .

Anticancer Activity

The anticancer potential of phosphine-based ligands has been a focus of research due to their ability to interact with cellular mechanisms. In vitro studies have demonstrated that compounds similar to N,N'-((1S,2S)-Cyclohexane-1,2-diyl)bis(2-(diphenylphosphino)-1-naphthamide) can induce apoptosis in cancer cells through various pathways:

- Mechanism of Action :

- Inhibition of cell proliferation.

- Induction of apoptosis via mitochondrial pathways.

- Modulation of signaling pathways involved in cancer cell survival.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of the compound was tested against multiple strains. The study utilized the colony-forming unit (CFU) method to quantify bacterial growth post-treatment. Results indicated that the compound effectively reduced bacterial counts significantly compared to untreated controls .

Study 2: Cytotoxicity Against Cancer Cells

A separate study investigated the cytotoxic effects of the compound on various cancer cell lines. The MTT assay was employed to assess cell viability after exposure to different concentrations of the compound. The results revealed a dose-dependent decrease in viability across several cancer types, indicating its potential as a therapeutic agent .

特性

IUPAC Name |

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylnaphthalene-1-carbonyl)amino]cyclohexyl]naphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H44N2O2P2/c55-51(49-43-29-15-13-19-37(43)33-35-47(49)57(39-21-5-1-6-22-39)40-23-7-2-8-24-40)53-45-31-17-18-32-46(45)54-52(56)50-44-30-16-14-20-38(44)34-36-48(50)58(41-25-9-3-10-26-41)42-27-11-4-12-28-42/h1-16,19-30,33-36,45-46H,17-18,31-32H2,(H,53,55)(H,54,56)/t45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFKMKXTPXVEMU-ZYBCLOSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=O)C2=C(C=CC3=CC=CC=C32)P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=C(C=CC7=CC=CC=C76)P(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H44N2O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472002 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

790.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205495-66-5 | |

| Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis[2-(diphenylphosphanyl)naphthalene-1-carboxamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。